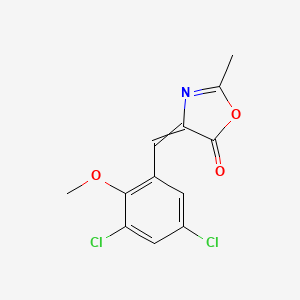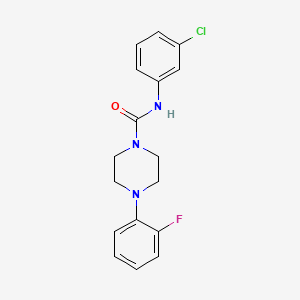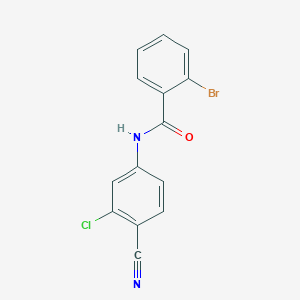
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one is a chemical compound that has been used in various scientific research applications. It is a heterocyclic compound that contains an oxazole ring and a benzylidene group. This compound has been synthesized using different methods, and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting certain enzymes such as topoisomerase II and HDACs. It has also been proposed that this compound interacts with certain receptors such as GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and cell cycle arrest. It has also been found to have neuroprotective properties, and it has been tested against different neurodegenerative diseases. In addition, this compound has been found to have anti-inflammatory properties and it has been tested against different inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. Another advantage is its neuroprotective properties, which makes it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to certain cell lines, and this limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the development of drugs for the treatment of neurodegenerative diseases. In addition, more research is needed to understand the mechanism of action of this compound and its interaction with different receptors and enzymes. Furthermore, more research is needed to explore the potential use of this compound in the treatment of different inflammatory diseases.
Synthesemethoden
The synthesis of 4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one has been reported using different methods. One of the methods involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with methyl glycinate in the presence of acetic acid. The resulting product is then treated with phosphorus oxychloride and triethylamine to obtain the final product. Another method involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with methyl isocyanate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with phosphorus oxychloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dichloro-2-methoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one has been used in several scientific research applications. One of the applications is in the field of cancer research. This compound has been found to have anti-cancer properties, and it has been tested against different cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Another application is in the field of neuroscience. This compound has been found to have neuroprotective properties, and it has been tested against different neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-6-15-10(12(16)18-6)4-7-3-8(13)5-9(14)11(7)17-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWGHBBIXWOXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=C(C(=CC(=C2)Cl)Cl)OC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dichloro-2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)


![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)
![(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)

![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)


![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)